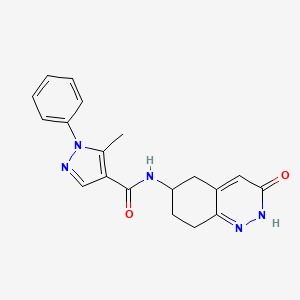![molecular formula C23H17FN2O4S B2556522 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1797342-16-5](/img/structure/B2556522.png)
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and the products that are formed.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve studying its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Synthesis and Property Exploration
The synthesis and investigation of properties related to similar chemical structures have been a significant focus. For example, a study described the synthesis of bisphenol monomer and copolymerization processes to create new sulfonated poly(ether ether ketone) materials. These materials exhibited promising characteristics for direct methanol fuel cell applications, highlighting the importance of such chemical structures in developing advanced materials for energy applications (Hongtao Li et al., 2009).
Proton Exchange Membranes
Research into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes has shown that sulfonated side-chain grafting units synthesized using similar fluorinated compounds can achieve high proton conductivity. This research points to the chemical's relevance in creating efficient proton exchange membranes for fuel cell applications (D. Kim, G. Robertson, M. Guiver, 2008).
Fluorinated Fluorophores
The chemical has also been studied in the context of fluorinated fluorophores, where fluorination of fluorophores has been shown to enhance their photostability and improve spectroscopic properties. Such research is crucial for developing new materials for optical applications, including sensors and imaging (Zachary R. Woydziak, Liqiang Fu, B. Peterson, 2012).
Antitumour Activity
The synthesis and biological evaluation of derivatives have shown distinct inhibition on the proliferation of cancer cell lines, demonstrating the potential therapeutic applications of such compounds in oncology (Zhi-hua Tang, W. Fu, 2018).
Catalyst and Solvent-Free Synthesis
Efficient approaches for the synthesis of related compounds under catalyst- and solvent-free conditions have been developed. These methods highlight the importance of such chemical structures in green chemistry and sustainable synthesis practices (R. Moreno-Fuquen et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling procedures and appropriate disposal methods.
Future Directions
This involves identifying areas where further research is needed. This could include studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
Please note that this is a general guide and the specific details would depend on the particular compound. If you have a different compound or a specific aspect you’d like to know about, feel free to ask!
properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4S/c24-17-7-9-18(10-8-17)31(28,29)19-13-26(14-19)23(27)16-6-11-21-20(12-16)22(30-25-21)15-4-2-1-3-5-15/h1-12,19H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKBPPOIAAKEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2556440.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2556442.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)
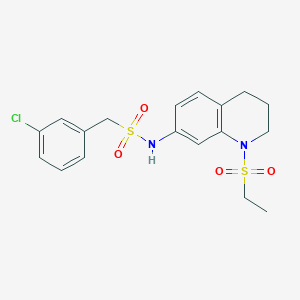
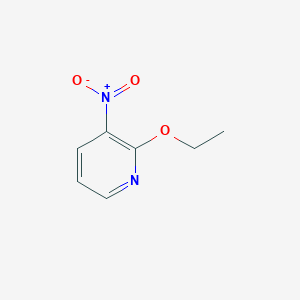

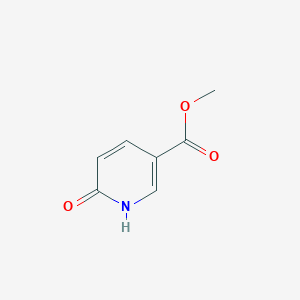
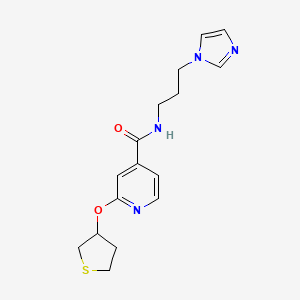
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
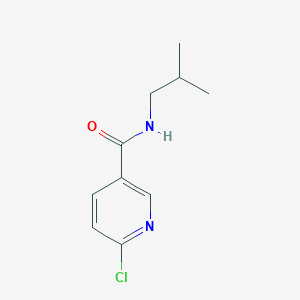
![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)
